1-(3-fluorobenzyl)-N-(2-furylmethyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of fluorophenyl, furan, and phenyl groups further enhances its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE involves multiple steps, typically starting with the preparation of the quinazoline core. The synthetic route may include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The fluorophenyl, furan, and phenyl groups are introduced through various substitution reactions, often involving palladium-catalyzed cross-coupling reactions.
Final Assembly: The final compound is assembled through amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.
Chemical Reactions Analysis
1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Common reagents and conditions for these reactions include oxidizing agents like PCC, reducing agents like NaBH4, and palladium catalysts for coupling reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar compounds to 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE include other quinazoline derivatives with different substituents. These compounds may share similar core structures but differ in their chemical and biological properties due to variations in their substituents. Examples include:
4-Anilinoquinazolines: Known for their kinase inhibitory activity.
2,4-Diaminoquinazolines: Often used in the development of antifolate drugs.
Quinazoline-2,4-diones: Studied for their potential as anti-cancer agents.
The uniqueness of 1-[(3-FLUOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of substituents, which may confer unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C27H20FN3O4 |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
1-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-2,4-dioxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C27H20FN3O4/c28-20-7-4-6-18(14-20)17-30-24-15-19(25(32)29-16-22-10-5-13-35-22)11-12-23(24)26(33)31(27(30)34)21-8-2-1-3-9-21/h1-15H,16-17H2,(H,29,32) |
InChI Key |
WOSHYYPONPISFD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)NCC4=CC=CO4)N(C2=O)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.